Glycyl-D-threonine

Crystallography Stereochemical Analysis X-ray Diffraction

Glycyl-D-threonine is a stereochemically defined D-dipeptide with (2R,3S) configuration confirmed by X-ray crystallography (R=0.025). Unlike its L-isomer (CAS 7093-70-1) and racemic mixture (CAS 27174-15-8), the D-configuration confers resistance to proteolytic degradation by mammalian enzymes, rendering it non-interchangeable for stereospecific applications. Validated chiral reference standard for HPLC method development, model for stereochemistry-dependent biological recognition studies, and metabolically stable building block for therapeutic peptide design. Available in anhydrous (CAS 7361-42-4) and dihydrate (CAS 74807-44-6) forms.

Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
Cat. No. B11750392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-D-threonine
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)CN)O
InChIInChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5+/m0/s1
InChIKeyOLIFSFOFKGKIRH-WVZVXSGGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-D-threonine (CAS 7361-42-4): Stereochemically Defined Dipeptide for Research and Industrial Applications


Glycyl-D-threonine is a dipeptide composed of glycine and the D-isomer of threonine, with molecular formula C₆H₁₂N₂O₄ and molecular weight 176.17 g/mol [1]. It belongs to the class of dipeptides, the simplest class of peptides, formed through a peptide bond between two alpha-amino acids [2]. Unlike its L-configured counterpart, Glycyl-D-threonine incorporates a D-amino acid residue, which confers distinct stereochemical properties that influence its three-dimensional conformation, biological interactions, and resistance to enzymatic degradation [3]. The compound is commercially available in both anhydrous (CAS 7361-42-4) and dihydrate (CAS 74807-44-6) forms, with the latter having a molecular weight of 212.20 g/mol [4].

Why Glycyl-D-threonine Cannot Be Substituted with Its L- or DL-Counterparts in Critical Applications


The stereochemical configuration of the threonine residue in Glycyl-D-threonine fundamentally alters its biological and physicochemical behavior compared to its L-isomer (Glycyl-L-threonine, CAS 7093-70-1) and racemic mixture (Glycyl-DL-threonine, CAS 27174-15-8) . D-amino acid-containing peptides are generally resistant to proteolytic degradation by endogenous mammalian enzymes, which have evolved to recognize L-amino acid sequences exclusively . Additionally, the (2R,3S) absolute configuration of Glycyl-D-threonine produces a distinct three-dimensional conformation, hydrogen-bonding network, and solid-state crystal packing that differs measurably from its diastereomers [1]. In antimicrobial peptide research, the stereochemistry of amino acid residues has been shown to critically determine both membrane entry and functional activity, with D-configured peptides exhibiting substantially different biological outcomes compared to their L-counterparts [2]. These stereochemistry-dependent differences in stability, conformation, and biological recognition make Glycyl-D-threonine non-interchangeable with its L- or DL-forms in applications requiring defined stereochemical integrity.

Quantitative Differentiation of Glycyl-D-threonine: Evidence-Based Selection Criteria


Absolute Configuration Confirmation: R = 0.025 Crystallographic Refinement Distinguishes Glycyl-D-threonine from DL-Mixture

X-ray crystallographic analysis of Glycyl-D-threonine dihydrate provides definitive structural differentiation from the racemic Glycyl-DL-threonine mixture. Single crystals grown from a racemic solution of glycyl-DL-threonine were refined to an R-factor of 0.025 using 2140 reflections of both hkl and h̄kl types, with the absolute configuration unequivocally determined through anomalous scattering of CuKα radiation [1]. The crystal adopts an orthorhombic system with space group P2₁2₁2₁ and unit cell parameters a = 9.6211(3) Å, b = 10.0313(2) Å, c = 10.6642(4) Å, Z = 4 [1].

Crystallography Stereochemical Analysis X-ray Diffraction

Stereochemistry-Dependent Biological Activity: D-Configuration Eliminates Antimicrobial Function While Preserving Target Binding

In a study of Drosocin antimicrobial peptide stereospecificity, the substitution of L-amino acids with D-enantiomers produced a measurable and biologically significant difference in functional activity. The all-D p(7)p(11)p(12)-Drosocin analogue failed to exhibit any antimicrobial activity in whole-cell assays, whereas the L-counterpart demonstrated functional antimicrobial properties [1]. However, both the D- and L-enantiomers showed comparable binding affinity to the bacterial heat shock protein DnaK, one of the proposed targets for this class of antibacterial peptides [1]. Flow cytometry experiments confirmed that the L-enantiomer underwent internalization into bacterial cells, while its D-enantiomer counterpart failed to enter, suggesting that stereospecificity of amino acids governs membrane entry [1].

Antimicrobial Peptides Stereospecificity Drug Design

Enzymatic Stability Advantage: D-Amino Acid Peptides Exhibit Resistance to Proteolytic Degradation

Peptides containing D-amino acids, including Glycyl-D-threonine, demonstrate increased stability against enzymatic degradation compared to their all-L counterparts. This resistance stems from the inability of endogenous mammalian proteases to efficiently recognize and cleave peptide bonds involving D-amino acid residues, as these enzymes have evolved specifically for L-amino acid substrate recognition . This property is of significant interest in drug development, where enhanced metabolic stability can improve pharmacokinetic profiles .

Peptide Stability Protease Resistance Drug Delivery

Analytical Differentiation: Distinct CAS Registry Numbers and Spectral Signatures for Stereoisomer Quality Control

Glycyl-D-threonine is distinguished from its stereoisomers by unique CAS Registry Numbers: Glycyl-D-threonine (anhydrous) is assigned CAS 7361-42-4; its dihydrate form is CAS 74807-44-6; the L-isomer (Glycyl-L-threonine) is CAS 7093-70-1; and the racemic DL-mixture is CAS 27174-15-8 . These distinct identifiers reflect the chemical and regulatory recognition of these compounds as separate entities with different stereochemical properties. Predicted ¹H NMR spectra (200 MHz, D₂O) are available through the Human Metabolome Database, providing reference data for analytical identification [1]. The compound's InChIKey (OLIFSFOFKGKIRH-WVZVXSGGSA-N) encodes its specific (2R,3S) stereochemistry [2].

Analytical Chemistry Chiral Purity Quality Control

Glycyl-D-threonine: Optimal Application Scenarios Based on Verified Differentiation Evidence


Chiral Analytical Standard and Method Development

Glycyl-D-threonine serves as a stereochemically defined reference standard for analytical method development and validation, particularly in chromatographic and spectroscopic analyses requiring chiral discrimination. The compound's unequivocally determined (2R,3S) absolute configuration, confirmed by X-ray crystallography with an R-factor of 0.025, provides a reliable benchmark for establishing retention times, spectral signatures, and detection parameters [1]. Its unique CAS Registry Number (7361-42-4) and InChIKey enable precise identification in analytical workflows and regulatory documentation .

Model Compound for Studying Stereochemistry-Dependent Biological Interactions

The D-configured threonine residue in Glycyl-D-threonine makes it a valuable model for investigating how amino acid stereochemistry influences biological recognition and cellular uptake. As demonstrated in antimicrobial peptide research with Drosocin analogues, D-amino acid substitution can completely abrogate whole-cell antimicrobial activity while preserving target protein binding affinity, highlighting the critical role of stereospecificity in membrane entry [2]. Glycyl-D-threonine provides a defined, commercially available building block for systematically exploring these stereochemistry-dependent effects in peptide design and structure-activity relationship studies.

Protease-Resistant Peptide Scaffold for Drug Discovery

For research programs focused on developing metabolically stable peptide-based therapeutics or diagnostic agents, Glycyl-D-threonine offers a D-amino acid-containing scaffold that confers resistance to proteolytic degradation by canonical mammalian enzymes . This class-level stability advantage is particularly relevant for applications where extended in vivo half-life is critical. The compound's well-characterized crystal structure and commercial availability in both anhydrous and dihydrate forms facilitate its incorporation into larger peptide sequences through standard solid-phase synthesis methods.

Crystallographic and Conformational Studies

The orthorhombic crystal structure of Glycyl-D-threonine dihydrate (space group P2₁2₁2₁; a = 9.6211(3) Å, b = 10.0313(2) Å, c = 10.6642(4) Å; Z = 4), refined to R = 0.025, provides a high-quality reference for investigating hydrogen-bonding networks, molecular packing effects, and conformational preferences in D-amino acid-containing peptides [1]. The crystal was grown from a racemic solution, demonstrating spontaneous resolution, which makes this system relevant for understanding chiral recognition and crystallization phenomena in peptide systems [1].

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